molecular formula C7H12N2O B15368595 6-Methyl-1,6-diazaspiro[3.4]octan-2-one

6-Methyl-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B15368595
M. Wt: 140.18 g/mol
InChI Key: CITFKVDEOVXTAE-UHFFFAOYSA-N
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Description

6-Methyl-1,6-diazaspiro[3.4]octan-2-one is a spirocyclic compound featuring a diazaspiro[3.4]octane core with a methyl group at the 6-position and a ketone at the 2-position. The ketone functional group distinguishes it from other diazaspiro compounds, likely influencing its reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

7-methyl-1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C7H12N2O/c1-9-3-2-7(5-9)4-6(10)8-7/h2-5H2,1H3,(H,8,10)

InChI Key

CITFKVDEOVXTAE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

6-Methyl-1,6-diazaspiro[3.4]octane (CID 68237458): Lacks the 2-ketone group but shares the methyl-substituted diazaspiro core. Predicted Collision Cross Section (CCS) values for its adducts range from 124.9–132.9 Ų, suggesting moderate molecular size and polarity .

1-Methyl-1,6-diazaspiro[3.4]octane : Differs in the position of the methyl group (1 vs. 6) and lacks the ketone. Commercially available at $100/100 mg, indicating synthetic accessibility .

tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7): Features a benzyl group and Boc protection, enhancing steric bulk and stability for laboratory use .

6-Boc-2,6-diazaspiro[3.4]octane : Boc protection at the 6-position modifies nitrogen reactivity, commonly used in peptide synthesis .

Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups CCS (Ų) [M+H]+ Commercial Availability (Price)
6-Methyl-1,6-diazaspiro[3.4]octan-2-one* C₇H₁₂N₂O 2-ketone, 6-methyl N/A Not reported
6-Methyl-1,6-diazaspiro[3.4]octane C₇H₁₄N₂ 6-methyl 126.7 $647/100 mg (dihydrochloride)
1-Methyl-1,6-diazaspiro[3.4]octane C₇H₁₄N₂ 1-methyl N/A $100/100 mg
2-Boc-2,6-diazaspiro[3.4]octane C₁₁H₂₀N₂O₂ Boc protection N/A $110/250 mg

*Predicted properties based on analogs: The ketone likely reduces basicity compared to amine-containing analogs and may enhance hydrogen-bonding capacity.

Research and Development Implications

Drug Discovery : The ketone group offers a handle for further derivatization (e.g., forming hydrazones or Schiff bases), which could enhance interactions with biological targets .

Structure-Activity Relationship (SAR) : Comparative studies with methyl-, benzyl-, and Boc-substituted analogs are needed to elucidate the ketone’s role in bioactivity.

Q & A

Q. Advanced

  • Continuous Flow Reactors : Improve reaction control (e.g., 72% yield in hydrogenation steps for structurally similar compounds) .
  • Catalyst Screening : Palladium on carbon (Pd/C) or palladium hydroxide enhances hydrogenation efficiency in deprotection steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF/MeOH mixtures) stabilize intermediates during cyclization .

What structure-activity relationships (SARs) govern the biological activity of this compound derivatives?

Q. Advanced

  • Methyl Substitution : The 6-methyl group increases lipophilicity (LogP ~0.32) and membrane permeability compared to unsubstituted analogs .
  • Spirocyclic Rigidity : The fused ring system restricts conformational flexibility, enhancing target binding specificity (e.g., antitumor activity in phenyl-substituted analogs) .
  • Electron-Withdrawing Groups : Carboxamide or ketone derivatives (e.g., 2-one) improve metabolic stability but may reduce solubility .

How does the stability of this compound vary under different storage conditions?

Q. Advanced

  • Thermal Stability : Decomposition occurs above 136°C (flash point), necessitating storage below 25°C .
  • Hydrolytic Sensitivity : The 2-one group is prone to hydrolysis in aqueous media; lyophilized storage in inert atmospheres (N₂/Ar) is recommended .
  • Light Sensitivity : UV exposure degrades the spirocyclic core; amber glass vials are advised for long-term storage .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced

  • Chromatographic Co-Elution : Similar retention times to byproducts (e.g., des-methyl analogs) require UPLC with tandem MS (MS/MS) for resolution .
  • Ionization Efficiency : Low-polarity derivatives (PSA ~15.27 Ų) may suppress ESI-MS signals; alternative ionization methods (APCI) are recommended .
  • Quantitative NMR : Internal standards (e.g., TMSP) improve accuracy in deuterated solvents like DMSO-d₆ .

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